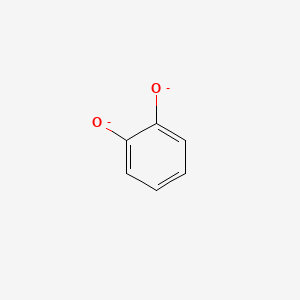
Catecholate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catecholate(2-) is a phenolate anion that is the conjugate base of catecholate(1-). It has a role as a plant metabolite. It is a conjugate base of a catecholate(1-).
Wissenschaftliche Forschungsanwendungen
Metal-Catecholate Interactions in Biological Systems
Metal-catecholate interactions play a significant role in various biological systems, including metal ion internalization and biomaterial synthesis. The study by Sever and Wilker (2004) provides a systematic investigation of metal-catecholate and metal-tironate complexes, offering insights into their ultraviolet-visible absorption spectra. This research is fundamental in understanding and characterizing biological metal-catecholate systems (Sever & Wilker, 2004).
Structural Aspects of Catecholate Ligands
Brown (2012) analyzed the structural data of compounds with catecholates and 2-amidophenoxides, revealing significant changes in the ligands' structure based on their oxidation state. This study provides a metrical oxidation state (MOS) framework to understand the apparent oxidation state of the ligand based on its bond lengths (Brown, 2012).
Catecholates in 3D Metal Frameworks
Nguyen et al. (2015) synthesized three-dimensional metal catecholates (M-CATs) and studied their structures and properties, including ultrahigh proton conductivity. This research opens up potential applications in energy storage and conversion (Nguyen et al., 2015).
Catecholates in Oxidation and DNA Damage
Lebedev et al. (2007) investigated the effects of Group II metal cations on catecholate oxidation. The study highlights the role of catecholates in oxidation processes and their potential implications in biological systems (Lebedev et al., 2007).
Catecholates in Solar Cell Applications
Liu et al. (2011) explored the growth and organization of a catecholate monolayer on the anatase (101) surface, providing valuable insights for dye-sensitized solar cells and photocatalytic materials (Liu et al., 2011).
Eigenschaften
Produktname |
Catecholate(2-) |
|---|---|
Molekularformel |
C6H4O2-2 |
Molekulargewicht |
108.09 g/mol |
IUPAC-Name |
benzene-1,2-diolate |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2 |
InChI-Schlüssel |
YCIMNLLNPGFGHC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)[O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



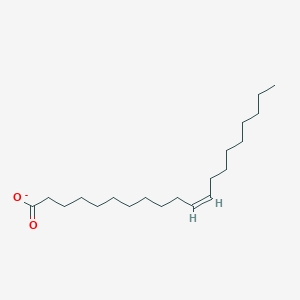
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
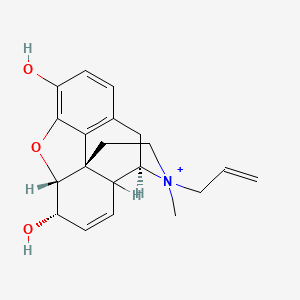
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
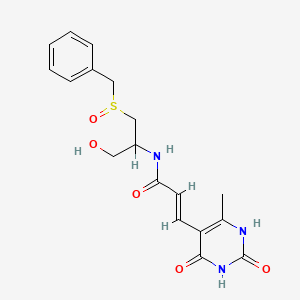
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
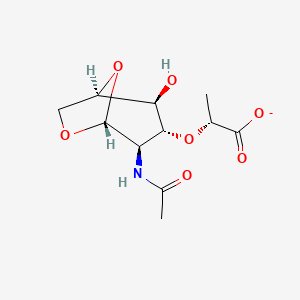
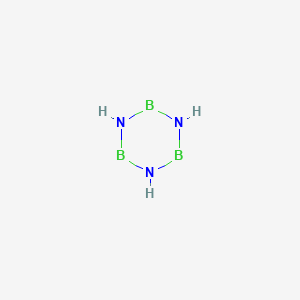
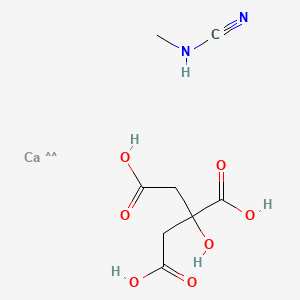
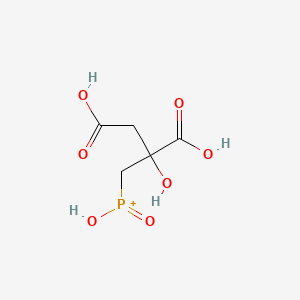
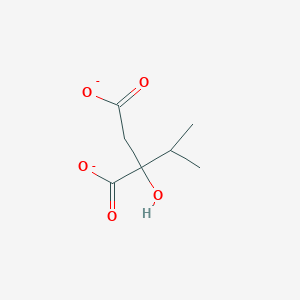
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)
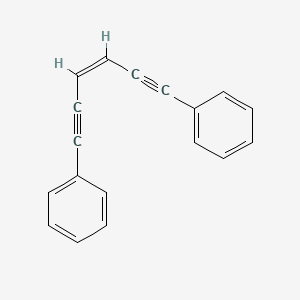
![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)